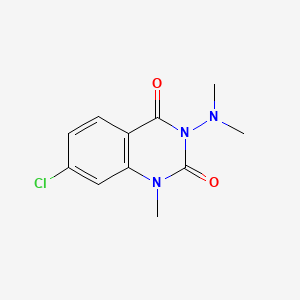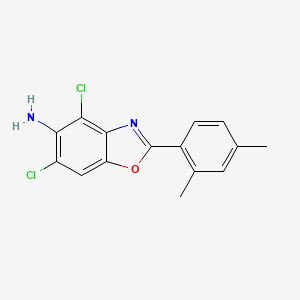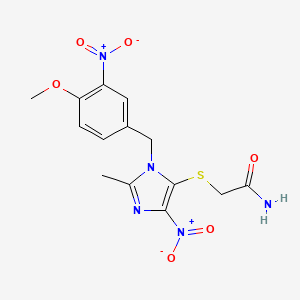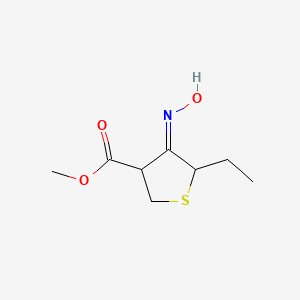
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a carboxylic acid group, an ethyl group, a hydroxyimino group, and a methyl ester group attached to the thiophene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Addition of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides and strong bases like sodium hydride.
Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the compound with hydroxylamine hydrochloride under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the hydroxyimino group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiophenes.
科学研究应用
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds with target proteins, influencing their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Similar structure but lacks the ethyl, hydroxyimino, and methyl ester groups.
Thiophene-3-carboxylic acid: Similar structure but lacks the ethyl, hydroxyimino, and methyl ester groups.
5-Chlorothiophene-2-carboxylic acid: Contains a chlorine substituent instead of the ethyl and hydroxyimino groups.
Uniqueness
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyimino group, in particular, allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C8H13NO3S |
|---|---|
分子量 |
203.26 g/mol |
IUPAC 名称 |
methyl (4Z)-5-ethyl-4-hydroxyiminothiolane-3-carboxylate |
InChI |
InChI=1S/C8H13NO3S/c1-3-6-7(9-11)5(4-13-6)8(10)12-2/h5-6,11H,3-4H2,1-2H3/b9-7- |
InChI 键 |
RUCXHNGFLVBCSH-CLFYSBASSA-N |
手性 SMILES |
CCC1/C(=N\O)/C(CS1)C(=O)OC |
规范 SMILES |
CCC1C(=NO)C(CS1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


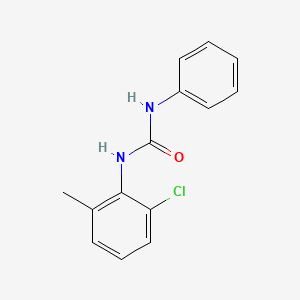
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
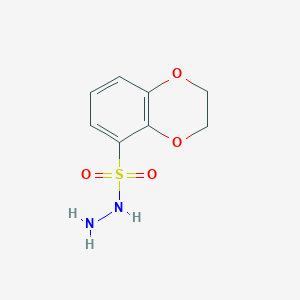

![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
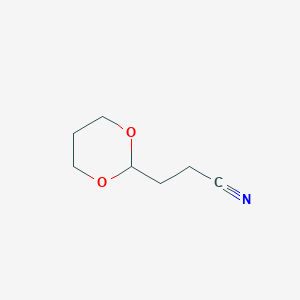
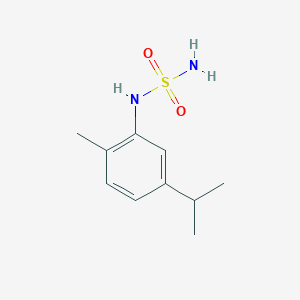

![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)

![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
